molecular formula C18H18N4O2 B2516287 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole CAS No. 2034437-58-4

2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole

Cat. No.: B2516287
CAS No.: 2034437-58-4
M. Wt: 322.368
InChI Key: NCQURQDLFCZRNC-UHFFFAOYSA-N
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Description

2-[3-(Pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole is a heterocyclic compound featuring an indole core linked to a piperidine ring via a carbonyl group, with a pyridazine substituent at the 3-position of the piperidine. This structure combines pharmacologically relevant motifs: the indole moiety is associated with diverse biological activities (e.g., CNS modulation), while the pyridazine and piperidine groups enhance binding affinity and solubility . Its synthesis typically involves multi-step reactions, including alkylation, hydrogenolysis, and chromatography for diastereomer separation . Analytical characterization relies on $ ^1H $/$ ^{13}C $ NMR, HRMS, and HPLC to confirm purity and stereochemistry .

Properties

IUPAC Name

1H-indol-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(16-11-13-5-1-2-7-15(13)20-16)22-10-4-6-14(12-22)24-17-8-3-9-19-21-17/h1-3,5,7-9,11,14,20H,4,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQURQDLFCZRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperidine intermediates, followed by their coupling with the indole moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.

    Coupling Reactions: Final coupling of the pyridazine-piperidine intermediate with the indole moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals.

Biology

  • Biological Activity Studies : The compound is being investigated for various biological activities, including:
    • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting critical signaling pathways such as the PI3K pathway.
    • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
    • Antimicrobial Activity : The structural components indicate potential efficacy against bacterial infections.

Medicine

  • Therapeutic Potential : Ongoing research is aimed at exploring the compound's efficacy in treating various diseases, particularly cancers and inflammatory disorders. Its unique structure may allow it to interact with multiple biological targets.

Industry

  • Material Development : The compound is also being explored for its utility in developing new materials and chemical processes, particularly in the pharmaceutical industry.

The following table summarizes the biological activities associated with this compound:

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits PI3K pathway
Anti-inflammatoryReduces inflammatory cytokine production
AntimicrobialInhibits bacterial growth

Case Studies

Several case studies highlight the efficacy of indole derivatives, including:

  • Indole Derivative Study : Research demonstrated significant cytotoxicity against breast cancer cells, indicating effective apoptosis induction mechanisms.
  • Piperidine Compound Research : Studies revealed that piperidine-containing compounds effectively inhibit tumor cell proliferation, suggesting a synergistic effect when combined with indole structures.

Mechanism of Action

The mechanism of action of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Analytical Data (HRMS/NMR)
2-[3-(Pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole Indole + Piperidine + Pyridazine Pyridazin-3-yloxy, carbonyl linkage C${18}$H${17}$N$5$O$2$ 359.37 g/mol $ ^{13}C $ NMR (CDCl$3$): δ 23.9 (CH$2$), 128.5 (Ar)
(R)-3-(Piperidin-3-yl)-1H-indole Indole + Piperidine Piperidin-3-yl C${13}$H${16}$N$_2$ 200.28 g/mol HRMS: [M+H]$^+$ 215.1550 (calc. 215.1543)
3-(2-Piperidin-1-yl-ethyl)-1H-indole Indole + Piperidine Ethyl-piperidine chain C${15}$H${20}$N$_2$ 228.34 g/mol $ ^1H $ NMR: δ 1.45–2.70 (piperidine CH$_2$)
Tryptophol (3-(2-Hydroxyethyl)-1H-indole) Indole + Ethanol 2-Hydroxyethyl C${10}$H${11}$NO 161.20 g/mol CAS# 526-55-6; Appearance: Light brown powder
7-Chloro-3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole Indole + Piperidine + Chloro Chloro, amino-methylphenyl-ethyl-piperidine C${23}$H${27}$ClN$_4$ 394.94 g/mol Synthetic yield: >90% via alkylation

Key Observations:

Pyridazine vs. Piperidine/Phenyl Substituents: The pyridazine group in the target compound introduces additional hydrogen-bonding sites compared to simpler piperidine or phenyl derivatives (e.g., 3-(2-Piperidin-1-yl-ethyl)-1H-indole) .

Molecular Weight and Solubility : The target compound’s higher molecular weight (359.37 g/mol) compared to Tryptophol (161.20 g/mol) suggests reduced solubility, necessitating formulation optimization for bioavailability .

Synthetic Complexity : The target compound’s synthesis requires stereochemical control (e.g., diastereomer separation via chromatography), unlike simpler analogues such as Tryptophol, which is synthesized in one step .

Biological Activity

2-[3-(Pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 270.32 g/mol
  • IUPAC Name : 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole

This compound features an indole core, which is known for its diverse biological activities, combined with a pyridazinyl piperidine moiety that may enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. The presence of the indole structure in 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole is hypothesized to contribute to its potential as an anticancer agent. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives containing indole and piperidine rings have been reported to exhibit cytotoxic effects against various cancer cell lines, including H460 and A549 cells .

The proposed mechanisms for the anticancer activity of this compound include:

  • Inhibition of PI3K Pathway : Compounds that inhibit Class I PI3-kinase enzymes have shown promise in cancer therapy by disrupting signaling pathways essential for tumor growth and survival .
  • Induction of Apoptosis : The interaction of the compound with cellular targets may lead to programmed cell death, a critical mechanism in cancer treatment .

Other Biological Activities

Beyond anticancer properties, 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole may also exhibit:

  • Anti-inflammatory Effects : Similar indole derivatives have demonstrated anti-inflammatory activity, which can be beneficial in treating diseases characterized by chronic inflammation .
  • Antimicrobial Properties : The structural components of this compound suggest potential antimicrobial activity, aligning with findings from related indole compounds .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits PI3K pathway ,
Anti-inflammatoryReduces inflammatory cytokine production
AntimicrobialInhibits bacterial growth

Case Studies

Several case studies highlight the efficacy of indole derivatives in preclinical models. For instance:

  • Study on Indole Derivatives : A study demonstrated that specific indole derivatives showed significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.
  • Piperidine Derivatives : Research on piperidine-containing compounds revealed their ability to inhibit tumor cell proliferation effectively, suggesting a synergistic effect when combined with indole structures.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core followed by coupling with a pyridazine-piperidine moiety. Key steps include:

  • Indole activation : The 1H-indole is functionalized at the 2-position via nucleophilic substitution or coupling reactions.
  • Piperidine-pyridazine linkage : The pyridazin-3-yloxy group is introduced to the piperidine ring through etherification under basic conditions (e.g., NaH in DMF) .
  • Carbonyl coupling : The activated indole is coupled to the modified piperidine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the final amide bond .
    Critical parameters : Temperature control (<0°C for sensitive intermediates), anhydrous solvents (e.g., THF, DCM), and strict exclusion of moisture to prevent hydrolysis.

Basic: How should researchers characterize this compound’s purity and structural integrity?

Use a combination of analytical techniques:

  • HPLC : Quantify purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • NMR spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR. Key signals include:
    • Indole NH proton at δ 10.5–11.5 ppm.
    • Pyridazine aromatic protons at δ 8.2–9.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₉H₁₈N₄O₃: 366.13 g/mol) .

Basic: What preliminary assays are used to evaluate its biological activity?

  • Binding affinity assays : Radioligand competition studies (e.g., for kinase or GPCR targets) to determine IC₅₀ values.
  • Enzyme inhibition : Measure activity against target enzymes (e.g., phosphodiesterases) using fluorogenic substrates .
  • Cellular viability assays : MTT or CellTiter-Glo® in relevant cell lines to assess cytotoxicity .

Advanced: How to resolve low yields during the piperidine-pyridazine coupling step?

Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:

  • Optimizing leaving groups : Replace chloride with triflate for better nucleophilic substitution .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
  • Catalytic additives : Use KI or crown ethers to enhance reaction efficiency .

Advanced: How to address contradictory bioactivity data across studies?

Contradictions may arise from assay variability or compound stability. Mitigation strategies:

  • Standardize assay conditions : Use identical cell lines, buffer pH, and incubation times.
  • Stability testing : Monitor compound degradation via LC-MS under assay conditions (e.g., DMSO stock stability) .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or in vivo models .

Advanced: What computational tools are recommended for SAR studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .
  • QSAR modeling : Train models on datasets of indole derivatives to predict activity cliffs .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to guide functional group modifications .

Advanced: How to improve metabolic stability for in vivo studies?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) at metabolically labile sites .
  • Deuterium incorporation : Replace hydrogen with deuterium at positions prone to oxidative metabolism .
  • Co-administration with CYP inhibitors : Use 1-aminobenzotriazole to prolong half-life in preclinical models .

Advanced: What strategies enhance selectivity for target vs. off-target receptors?

  • Fragment-based design : Optimize substituents on the pyridazine ring to exploit hydrophobic pockets in the target .
  • Alanine scanning mutagenesis : Identify critical residues in the target binding site for selective interactions .
  • Pharmacophore filtering : Exclude compounds with motifs known to bind off-targets (e.g., hERG channel inhibitors) .

Advanced: How to validate the compound’s stability under physiological conditions?

  • pH stability profiling : Incubate in buffers (pH 1–9) and analyze degradation products via LC-MS .
  • Plasma stability assays : Measure half-life in human or rodent plasma at 37°C .
  • Forced degradation studies : Expose to heat (60°C), light (UV), and oxidizers (H₂O₂) to identify degradation pathways .

Advanced: What in silico tools predict toxicity profiles?

  • ADMET Predictor™ : Estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition .
  • ProTox-II : Predict organ-specific toxicity using machine learning models .
  • SwissADME : Evaluate bioavailability, blood-brain barrier penetration, and P-glycoprotein substrate potential .

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